molecular formula C5H10Br2O2 B565082 Pentaerythritol-d8 Dibromide CAS No. 1216413-92-1

Pentaerythritol-d8 Dibromide

Cat. No.: B565082
CAS No.: 1216413-92-1
M. Wt: 269.99
InChI Key: CHUGKEQJSLOLHL-SVYQBANQSA-N
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Description

Pentaerythritol-d8 Dibromide is a deuterated derivative of pentaerythritol dibromide, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and stable isotope labeling. Its molecular formula is C5H2D8Br2O2, and it has a molecular weight of 269.99 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentaerythritol-d8 Dibromide typically involves the bromination of pentaerythritol-d8. The process begins with the preparation of pentaerythritol-d8, which is achieved by reacting formaldehyde with acetaldehyde in the presence of a deuterated base, such as sodium deuteroxide. The resulting pentaerythritol-d8 is then subjected to bromination using bromine or hydrogen bromide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol-d8 Dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pentaerythritol-d8 Dibromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentaerythritol-d8 Dibromide involves its ability to undergo substitution and reduction reactions, which allows it to act as a versatile intermediate in organic synthesis. The deuterium atoms provide stability and enable detailed studies using spectroscopic techniques. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

    Pentaerythritol Dibromide: The non-deuterated analog of Pentaerythritol-d8 Dibromide.

    Pentaerythritol Tetranitrate: A nitrate ester of pentaerythritol used as an explosive and vasodilator.

    Neopentyl Glycol Dibromide: A similar compound with a different carbon backbone

Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed spectroscopic studies. This property distinguishes it from its non-deuterated analogs and other similar compounds .

Properties

IUPAC Name

2,2-bis[bromo(dideuterio)methyl]-1,1,3,3-tetradeuteriopropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUGKEQJSLOLHL-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])Br)C([2H])([2H])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compounds which constitute one of the starting reagents according to the present invention, consist of dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane, or mixtures thereof. As known, commercial DBNPG is obtained by the bromination of pentaerythritols. Depending on the method of operation, the product may be a relatively pure DBNPG or mixtures of 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 2,2-bis(bromomethyl)propane-1,3-diol, and 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane, wherein an average of 1.7 to 2.5 of the hydroxyls per molecule have been replaced by bromine. This represents a mixture of 2-bromomethyl-2-hydroxymethylpropane-1,3-diol,2,2-bis(bromomethyl)propane-1,3-diol and 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane whose concentration ranges vary from 5% 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 80% 2,2-bis(bromomethyl)propane-1,3-diol and 15% 2-bromomethyl-2-hydroxymethyl -1,3-dibromopane to 15% 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 80% 2,2-bis(bromomethyl)propane-1,3-diol, and 5% 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane. The residual hydroxyl groups of this mixture of compounds can also be readily hydroxymethylated. Therefore instead of utilizing pure DBNPG, the latter can be successfully replaced by the less expensive mixtures.
Name
dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol
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reactant
Reaction Step One
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